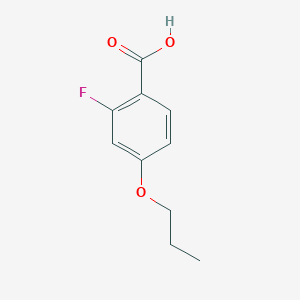

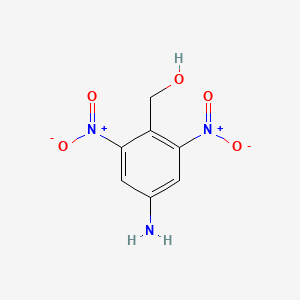

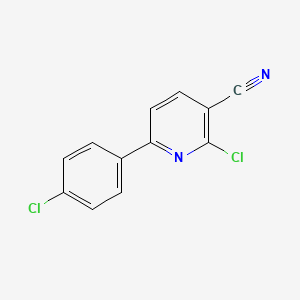

![molecular formula C9H6F3N3S B1596833 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine CAS No. 423769-76-0](/img/structure/B1596833.png)

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine

Übersicht

Beschreibung

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, commonly known as TFP5, is a small molecule that has been studied for its potential therapeutic applications. TFP5 is a member of the thiadiazole family, which is a class of compounds that have been shown to have a variety of biological activities. TFP5 has been studied extensively for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitubercular Agents

A study by Sekhar et al. (2019) explored the synthesis and efficacy of 1,3,4-thiadiazole derivatives, including 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, as potential anticancer and antitubercular agents. The compounds demonstrated notable in vitro antitumor activities against breast cancer and normal human cell lines, with some showing higher inhibitory activities than the cisplatin control. Additionally, certain derivatives exhibited significant antitubercular activity, suggesting their potential as therapeutic agents in these fields.

Electroluminescence and Spontaneous Emission

Liu et al. (2016) investigated the use of thiadiazole derivatives in the development of star-shaped single-polymer systems for electroluminescence and amplified spontaneous emission (ASE) (Liu et al., 2016). The study demonstrated the potential of these compounds in creating materials with simultaneous red, green, and blue (RGB) emission, leading to applications in light-emitting devices.

Metal Complex Synthesis

Al-Amiery et al. (2009) synthesized novel metal complexes of 1,3,4-thiadiazole derivatives (Al-Amiery et al., 2009). These complexes, including those with 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, were characterized and studied for various properties. Such research contributes to the field of coordination chemistry and materials science.

Azo Dye Synthesis and Biological Activity

Kumar et al. (2013) explored the synthesis of heterocyclic azo dyes using 5-phenyl-1,3,4-thiadiazole-2-amine, and evaluated their biological activity (Kumar et al., 2013). This research highlights the utility of thiadiazole derivatives in dye chemistry and their potential biological applications.

Antifungal Activity

Singh and Rana (2011) synthesized a series of 1,3,4-thiadiazol-2-amine derivatives to evaluate their antifungal properties (Singh & Rana, 2011). These compounds, including variations of 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, showed promising antifungal activities, comparable to the reference drug Flukanazole.

Antihyperlipidemic Agents

Jacob et al. (2018) researched the potential of thiadiazole derivatives as antihyperlipidemic agents (Jacob et al., 2018). This study involved designing and synthesizing N-phenyl-1,3,4-thiadiazol-2-amine derivatives, including those with the trifluoromethylphenyl group, and evaluating their efficacy compared to standard treatments.

Antibacterial and Antimicrobial Activities

Research by Farghaly et al. (2011) and Idrees et al. (2019) focused on synthesizing thiadiazole derivatives and evaluating their antimicrobial activities (Farghaly et al., 2011), (Idrees et al., 2019). These studies highlight the significant antimicrobial potential of these compounds, including those containing 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine.

DNA Interactions

Shivakumara and Murali Krishna (2020) investigated the DNA binding affinity of 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines, contributing to understanding the interaction between these compounds and genetic material (Shivakumara & Murali Krishna, 2020).

Antidiabetic Agents

Gummidi et al. (2021) synthesized thiazolidine-4-one molecular hybrids, including 1,3,4-thiadiazole derivatives, and evaluated them as antidiabetic agents through α-glucosidase and α-amylase inhibition (Gummidi et al., 2021).

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPRRYYGDXSCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381702 | |

| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |

CAS RN |

423769-76-0 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423769-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

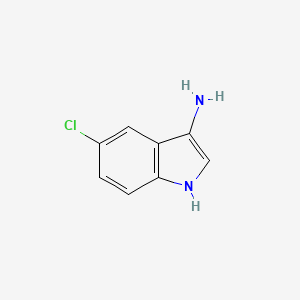

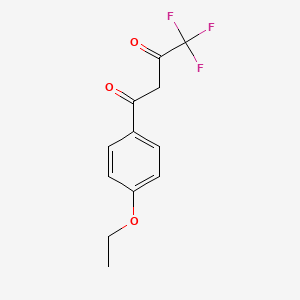

![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

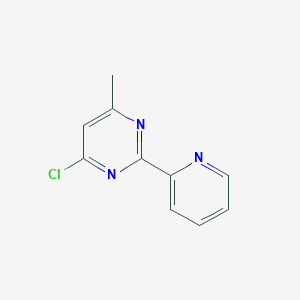

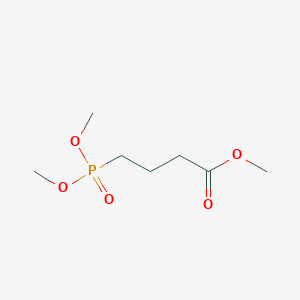

![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

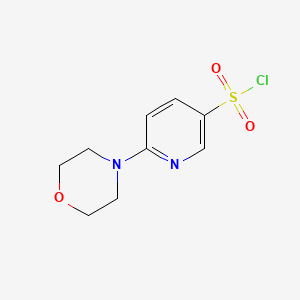

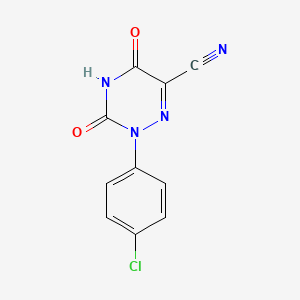

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)